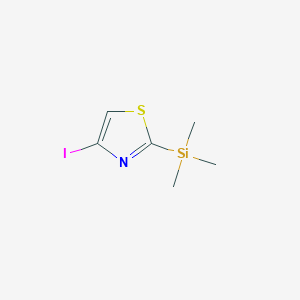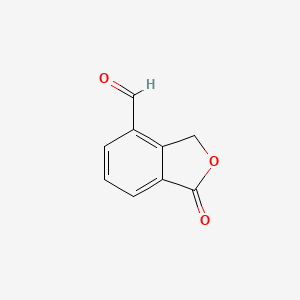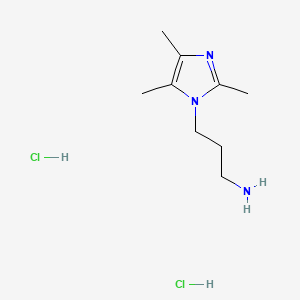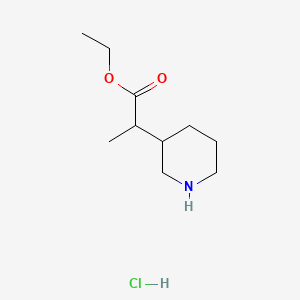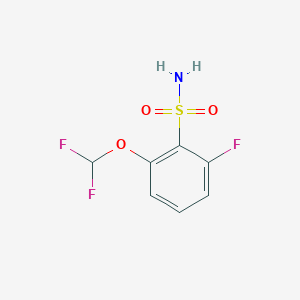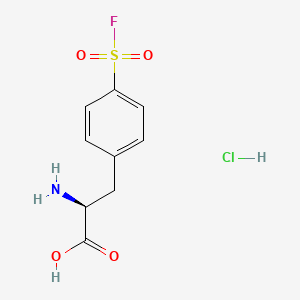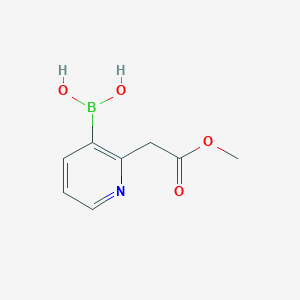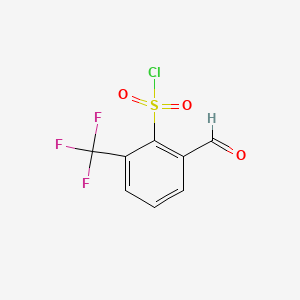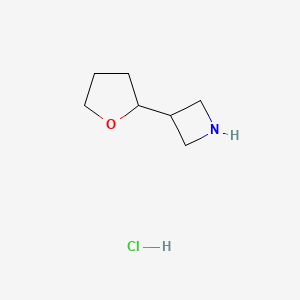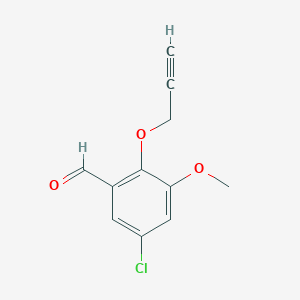
5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C11H9ClO3 It is a derivative of benzaldehyde, featuring a chloro, methoxy, and prop-2-yn-1-yloxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxy-3-methoxybenzaldehyde.
Alkylation Reaction: The hydroxyl group is alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction forms the prop-2-yn-1-yloxy group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a building block for designing biological probes to study enzyme activities and protein interactions.
Medicine:
Drug Development: The unique substituents on the benzene ring make it a valuable scaffold for developing new drugs with potential therapeutic effects.
Industry:
Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with nucleophilic sites on proteins, potentially inhibiting their function. The chloro and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Chloro-2-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but without the chloro substituent, affecting its reactivity and applications.
5-Chloro-3-methoxybenzaldehyde: Lacks the prop-2-yn-1-yloxy group, limiting its use in certain synthetic applications.
Uniqueness:
- The presence of the prop-2-yn-1-yloxy group in 5-Chloro-3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde provides unique reactivity, allowing for diverse chemical transformations.
- The combination of chloro, methoxy, and prop-2-yn-1-yloxy groups enhances its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H9ClO3 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-3-methoxy-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H9ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h1,5-7H,4H2,2H3 |
InChI Key |
VMMIUHKCACAKIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC#C)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]sulfamoyl}-4-chloro-N,N-dimethylbenzamide hydrochloride](/img/structure/B13457299.png)
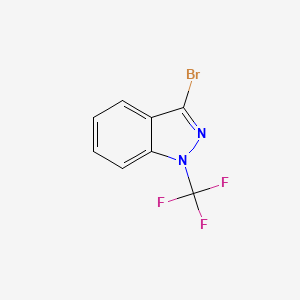
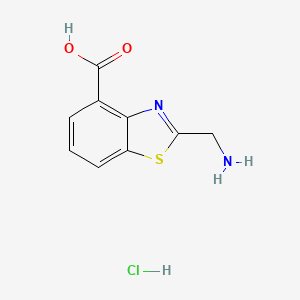

![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
